1-(3-amino-4-hydroxyphenyl)propan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
130521-20-9 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(3-amino-4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H11NO2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,12H,2,10H2,1H3 |
InChI Key |
FPAAOAIXKHUNRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)O)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Studies of 1 3 Amino 4 Hydroxyphenyl Propan 1 One
Retrosynthetic Analysis and Strategic Disconnections for 1-(3-amino-4-hydroxyphenyl)propan-1-one Synthesis
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.org This process involves breaking key bonds, known as disconnections, which correspond to reliable forward synthetic reactions. amazonaws.com For this compound, two primary strategic disconnections guide the synthetic planning.
Disconnection 1: C-C Bond of the Acyl Group
The first logical disconnection is at the bond between the aromatic ring and the carbonyl carbon of the propanoyl group. This leads to a 3-amino-4-hydroxyphenyl synthon and a propanoyl cation synthon. This disconnection corresponds to a Friedel-Crafts acylation reaction in the forward synthesis. The synthetic equivalents for these synthons would be a suitable aminophenol derivative and propanoyl chloride or propanoic anhydride (B1165640), respectively. The key challenge in this approach is managing the regioselectivity due to the presence of two activating groups (-OH and -NH2) on the aromatic ring.
Disconnection 2: C-N Bond of the Amino Group
A second strategy involves disconnecting the carbon-nitrogen bond of the amino group. This suggests introducing the amino group late in the synthesis. The corresponding synthetic operation is the reduction of a nitro group. This retrosynthetic step leads to the precursor 1-(4-hydroxy-3-nitrophenyl)propan-1-one (B1616578). This intermediate simplifies the synthesis as the Friedel-Crafts acylation would be performed on a phenol (B47542) derivative, where the directing effects are more predictable.
These two approaches form the basis for the most common conventional synthetic routes to the target molecule.
Conventional Synthetic Routes for this compound
Conventional methods for synthesizing this compound typically follow one of the pathways identified through retrosynthetic analysis. These routes often involve multiple steps and rely on classical organic reactions.
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds by adding an acyl group to an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as AlCl₃ or FeCl₃. masterorganicchemistry.com When applied to the synthesis of this compound, the starting material is a substituted phenol.
A plausible route could start with 2-aminophenol. However, the free amino and hydroxyl groups can react with the Lewis acid, deactivating the ring and leading to poor yields. Therefore, protection of one or both groups is often necessary. A more controlled approach involves using a precursor like 4-hydroxypropiophenone, which can be synthesized via Friedel-Crafts acylation of phenol with propanoyl chloride. The hydroxyl group directs the incoming acyl group primarily to the para position.
Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation
| Catalyst | Typical Conditions | Advantages | Limitations |
|---|---|---|---|
| AlCl₃ | Anhydrous, often stoichiometric amounts | High reactivity, widely used | Stoichiometric quantities required, strong coordination with product, harsh workup |
| FeCl₃ | Anhydrous | Less expensive than AlCl₃ | Generally less reactive than AlCl₃ |
| H₃PO₄/PPA | High temperature | Can act as both catalyst and solvent | Requires high temperatures, can cause side reactions |
This table presents a general comparison of catalysts commonly used in Friedel-Crafts acylation reactions.
This strategy is often preferred due to its predictability. The synthesis begins with a readily available precursor, 4-hydroxypropiophenone. The subsequent steps are:
Nitration: The 4-hydroxypropiophenone is treated with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The strongly activating hydroxyl group and the moderately deactivating propanoyl group direct the electrophilic nitronium ion (NO₂⁺) to the position ortho to the hydroxyl group (position 3), yielding 1-(4-hydroxy-3-nitrophenyl)propan-1-one.
Catalytic Reduction: The resulting nitro compound is then reduced to the target amine. This transformation is reliably achieved using various methods. Catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C) is a clean and efficient method. mdpi.com Another common method is reduction using a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). A more modern approach involves using hydrazines in the presence of a palladium or platinum catalyst, which can offer high yields under milder conditions. google.com
Table 2: Comparison of Reduction Methods for Aromatic Nitro Groups
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Room temperature to mild heating, atmospheric or higher pressure | High yield, clean byproducts (water) | Requires specialized hydrogenation equipment, catalyst can be expensive |
| Metal/Acid Reduction | Sn/HCl or Fe/HCl | Reflux | Inexpensive reagents, reliable | Requires stoichiometric amounts of metal, acidic workup, generates metallic waste |
This table outlines common laboratory methods for the reduction of a nitro group to an amine on an aromatic ring.
The synthesis of a molecule can be approached in a linear or convergent fashion.
Example Linear Route: Phenol → 4-Hydroxypropiophenone → 1-(4-hydroxy-3-nitrophenyl)propan-1-one → this compound.
Modern and Sustainable Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of sustainable methods that improve efficiency, reduce waste, and use less hazardous materials.
The development of advanced catalytic systems is key to modernizing the synthesis of this compound. For the Friedel-Crafts acylation step, moving away from stoichiometric Lewis acids like AlCl₃ towards recyclable solid acid catalysts or strong protic acids like methanesulfonic acid can significantly improve the environmental profile of the process. google.com
For the nitro group reduction, catalytic transfer hydrogenation using formates or hydrazine (B178648) as the hydrogen source with a Pd/C catalyst avoids the need for high-pressure hydrogen gas, making the process safer and more accessible. google.com Furthermore, one-pot syntheses, where multiple reaction steps are carried out in the same vessel, represent a significant advance. For instance, palladium-catalyzed reductive carbonylation processes have been developed to synthesize related compounds like N-(4-hydroxyphenyl)acetamide (paracetamol) from nitrobenzene (B124822) in a single step, highlighting the potential for catalyst systems to orchestrate complex transformations with high selectivity. mdpi.com While not directly applied to the target molecule, these principles guide the future development of more efficient syntheses.
Green Chemistry Principles in Synthetic Route Design
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for chemical compounds, including this compound. This approach aims to reduce or eliminate the use and generation of hazardous substances. The development of greener synthetic processes is a critical step towards making the chemical industry, particularly the pharmaceutical sector, more sustainable. unibo.it
Key aspects of green chemistry in this context include:
Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Green chemistry encourages the use of more environmentally friendly alternatives, such as water, supercritical fluids, or ionic liquids. For instance, performing reactions in water under catalyst-free conditions can provide a straightforward pathway to certain chemical scaffolds. rsc.org
Catalyst Selection: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. This minimizes waste and often leads to more selective reactions.
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
The application of these principles is not only environmentally beneficial but can also lead to more efficient and cost-effective production methods.
Flow Chemistry and Continuous Processing for this compound Production
Flow chemistry, or continuous processing, offers a promising alternative to traditional batch production methods for this compound. This technology involves the continuous pumping of reactants through a reactor, where the reaction takes place. The introduction of continuous processes is a significant goal for iterative chemical processes. unibo.it
Advantages of Flow Chemistry:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous materials.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and purities.
Process Intensification: Flow chemistry can significantly reduce reaction times and increase throughput compared to batch processes.
Real-time Monitoring and Control: Integrated analytical techniques allow for continuous monitoring of the reaction, enabling precise control over reaction parameters and product quality.
Scalability: Scaling up production in a flow system often involves running multiple reactors in parallel, which can be more straightforward than scaling up a large batch reactor.
The adoption of flow chemistry for the synthesis of this compound has the potential to lead to more efficient, safer, and more sustainable manufacturing processes.
Optimization Parameters and Scalability Investigations in this compound Synthesis
The optimization of synthetic routes is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. This involves a systematic investigation of various reaction parameters.
Key Optimization Parameters:
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products.
Pressure: For reactions involving gaseous reagents, pressure is a critical parameter to control.
Catalyst Loading: The amount of catalyst used can affect the reaction rate and cost-effectiveness.
Reactant Concentration: The concentration of reactants can impact the reaction kinetics and selectivity.
Reaction Time: Optimizing the reaction time ensures the reaction goes to completion without the formation of degradation products.
Solvent: The choice of solvent can affect reactant solubility, reaction rate, and product isolation.
Scalability Investigations:
Once a synthetic route has been optimized on a laboratory scale, its scalability must be investigated to ensure it can be implemented for large-scale industrial production. This involves addressing challenges such as heat transfer, mixing, and mass transfer in larger reactors. The development of scalable processes is a key focus in chemical engineering research.
Analysis of Synthetic Intermediates and Side Products in this compound Pathways
A thorough understanding of the reaction mechanism, including the identification of intermediates and side products, is essential for optimizing the synthesis of this compound. Various analytical techniques are employed for this purpose.
Common Analytical Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of compounds.
Mass Spectrometry (MS): Determines the molecular weight and can help identify the structure of compounds.
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule.
High-Performance Liquid Chromatography (HPLC): Used to separate, identify, and quantify each component in a mixture.
By analyzing the reaction mixture at different stages, chemists can identify transient intermediates and understand how side products are formed. This knowledge is crucial for modifying reaction conditions to favor the formation of the desired product. For example, in Friedel-Crafts acylation, potential side products could arise from acylation at different positions on the aromatic ring or from reactions involving the amino or hydroxyl groups.
Role of this compound as a Key Synthetic Intermediate in Complex Molecule Construction
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. evitachem.com Its structure, featuring an aromatic ring with amino, hydroxyl, and propanone substituents, allows for a variety of chemical transformations, making it a versatile intermediate. evitachem.com
The amino and hydroxyl groups can be further functionalized or protected, while the ketone group can undergo a range of reactions, such as reduction, oxidation, or condensation. This versatility allows for the construction of a wide array of more complex molecular architectures.
For instance, derivatives of similar phenolic compounds have been investigated for their potential as antimicrobial agents. nih.gov The core structure of this compound could potentially serve as a scaffold for the development of new therapeutic agents.
Derivatization and Analog Development of 1 3 Amino 4 Hydroxyphenyl Propan 1 One
Chemical Modification Strategies for the Amino Group of 1-(3-amino-4-hydroxyphenyl)propan-1-one
The primary amino group ortho to the phenolic hydroxyl is a key site for derivatization, influencing the electronic and steric properties of the molecule. Common strategies to modify this group include acylation, alkylation, sulfonamidation, and cyclization reactions.
Acylation, Alkylation, and Sulfonamidation Reactions
Acylation of the amino group to form amides is a fundamental transformation. This can be achieved by reacting this compound with acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. For instance, acetylation with acetic anhydride (B1165640) can yield N-(4-hydroxy-3-propionylphenyl)acetamide. The modification of amino groups in similar structures has been shown to lead to compounds with a range of biological activities. lab-chemicals.com
Alkylation of the amino group can introduce alkyl substituents, leading to secondary or tertiary amines. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common method. Alternatively, direct alkylation with alkyl halides can be employed, though this may be less selective. Hydrogen-borrowing catalysis represents a more modern and efficient approach for the alkylation of amino alcohols, using alcohols as alkylating agents. chemicalbook.com
Sulfonamidation, the reaction of the amino group with a sulfonyl chloride, results in the formation of a sulfonamide linkage. This functional group is a well-known pharmacophore present in many therapeutic agents. The synthesis of novel sulfonamide derivatives from 3-amino-4-hydroxy-benzenesulfonamide highlights the accessibility of this class of compounds. biosynth.comgoogle.comnih.gov
Table 1: Examples of Amino Group Derivatization Reactions on Analogous Compounds
| Starting Material | Reagent | Reaction Type | Product |
| 4-Aminoacetophenone | Substituted Acyl Chlorides | Acylation | Amino Chalcone Derivatives |
| 3-Amino-4-hydroxybenzenesulfonamide | Aromatic Aldehydes | Schiff Base Formation | Schiff Base Derivatives |
| Trimetazidine | Sulfonyl Chlorides | Sulfonamidation | Sulfonamide Derivatives |
| 1,2-Amino Alcohols | Alcohols (via Hydrogen-Borrowing) | Alkylation | γ-Aminobutyric Acids |
Cyclization Reactions and Heterocycle Formation
The ortho-disposed amino and hydroxyl groups on the phenyl ring of this compound are primed for cyclization reactions to form heterocyclic systems, most notably benzoxazoles. nih.govresearchgate.net The synthesis of benzoxazoles can be achieved through the condensation of o-aminophenols with various reagents, such as aldehydes or carboxylic acids and their derivatives, often under acidic or thermal conditions. nih.govresearchgate.net The resulting 2-substituted benzoxazole (B165842) derivatives are of significant interest due to their wide range of biological activities. nih.gov The specific reaction of this compound with a suitable cyclizing agent could lead to novel benzoxazole structures bearing a propanone moiety.
Functionalization Approaches for the Hydroxyl Group of this compound
The phenolic hydroxyl group is another key site for derivatization, which can significantly alter the solubility, lipophilicity, and metabolic stability of the parent compound.
Etherification and Esterification Reactions
Etherification of the phenolic hydroxyl group involves the formation of an ether linkage, typically through a Williamson ether synthesis where the phenoxide, generated by a base, reacts with an alkyl halide. This modification can enhance lipophilicity and modulate biological activity.
Esterification of the hydroxyl group to form a phenolic ester is another common strategy. This is often achieved by reaction with an acyl chloride or a carboxylic acid anhydride in the presence of a base like pyridine. nih.gov The esterification of hydroxyl groups with fatty acids, for example, has been shown to influence the cytotoxic and antioxidant activities of flavones. nih.gov
Glycosylation and Prodrug Strategy Investigations (excluding dosage/administration)
Glycosylation, the attachment of a carbohydrate moiety to the hydroxyl group, can significantly enhance the water solubility and pharmacokinetic profile of a compound. While direct glycosylation can be challenging, enzymatic methods or multi-step chemical syntheses are often employed. The N-linked glycosylation of related receptor subunits has been shown to be crucial for their biological function. ebi.ac.ukgoogle.com
The development of prodrugs is a widely used strategy to improve the pharmaceutical properties of a parent drug. nih.gov For this compound, both the amino and hydroxyl groups can be targeted for prodrug design. For example, creating an ester or a carbamate (B1207046) at the hydroxyl group with an amino acid could enhance absorption via amino acid transporters. nih.gov Similarly, forming a cleavable amide at the amino group is another viable prodrug approach.
Structural Alterations to the Propanone Side Chain of this compound
The propanone side chain offers several possibilities for structural modification, which can lead to a variety of new chemical entities with potentially different biological activities.
One of the most common reactions involving the α-carbon of the ketone is the Mannich reaction. wikipedia.org This involves the aminoalkylation of the enolizable ketone with formaldehyde (B43269) and a primary or secondary amine, leading to the formation of a β-amino ketone, also known as a Mannich base. researchgate.net These Mannich bases are valuable intermediates for further synthetic transformations.
Another important reaction is the Claisen-Schmidt condensation, which is used to synthesize chalcones. uni.lumolport.com This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative, such as this compound, with an aromatic aldehyde. sigmaaldrich.com The resulting chalcones, characterized by an α,β-unsaturated carbonyl system, are a well-known class of compounds with a broad spectrum of biological activities. lab-chemicals.com The synthesis of 1,3-diaryl-3-(arylamino)propan-1-one derivatives through aza-Michael addition to trans-chalcones further illustrates the synthetic utility of this scaffold.
Table 2: Examples of Propanone Side Chain Modifications on Analogous Compounds
| Starting Ketone | Reagent(s) | Reaction Type | Product Class |
| 2'-Hydroxyacetophenone | Formaldehyde, Secondary Amine | Mannich Reaction | Ketonic Mannich Bases |
| 4-Aminoacetophenone | Aromatic Aldehydes | Claisen-Schmidt Condensation | Chalcones |
| Acetophenone | Aromatic Aldehydes | Claisen-Schmidt Condensation | Chalcones |
| trans-Chalcone | Amines (KOH catalyst) | Aza-Michael Addition | 1,3-Diaryl-3-(arylamino)propan-1-ones |
Carbonyl Reduction, Oxidation, and Alkylation
The functional groups of this compound allow for a variety of chemical transformations.
Carbonyl Reduction: The ketone group in the propanone side chain can be readily reduced to a secondary alcohol, yielding 1-(3-amino-4-hydroxyphenyl)propan-1-ol. This transformation eliminates the carbonyl's hydrogen bond accepting capability and introduces a chiral center, which can significantly impact biological activity. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com Sodium borohydride is a milder reagent and is often preferred for its compatibility with other functional groups present in the molecule. chemguide.co.uk The reduction of a ketone to a secondary alcohol is a common step in creating structural diversity in drug discovery programs. youtube.com More advanced methods, such as the Clemmensen and Wolff-Kishner reductions, can achieve complete deoxygenation of the carbonyl to a propyl group, though these methods require harsh acidic or basic conditions, respectively, which might affect the aminophenol core. wikipedia.orgyoutube.com
Oxidation: The oxidation of this compound is complex due to the presence of multiple oxidizable sites. The primary amino group and the phenolic hydroxyl group are susceptible to oxidation, which can lead to the formation of quinone-imine structures or polymeric materials. The propanone side chain could potentially be oxidized, for instance, via a Baeyer-Villiger oxidation to form an ester, but this would require careful selection of reagents to avoid unwanted reactions on the electron-rich aromatic ring. Selective oxidation of one functional group in the presence of others presents a significant synthetic challenge and typically requires the use of protecting groups.
Alkylation: The amino and hydroxyl groups are both nucleophilic and can undergo alkylation. Selective alkylation is crucial for systematically exploring structure-activity relationships.
O-Alkylation: The phenolic hydroxyl group can be selectively alkylated. A common strategy involves protecting the more nucleophilic amino group, for example, by forming a Schiff base with an aldehyde like benzaldehyde. The hydroxyl group can then be alkylated using an alkyl halide in the presence of a weak base such as potassium carbonate. Subsequent hydrolysis of the imine regenerates the amino group, yielding the O-alkylated product. researchgate.netresearchgate.net This method has been shown to be effective for various aminophenols, including those with primary and secondary alkyl halides. researchgate.net
N-Alkylation: Selective N-alkylation can be achieved through several methods. One common approach is reductive amination, where the amino group reacts with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ with a reducing agent like sodium borohydride. umich.edu Another method for selective mono-N-alkylation of amino alcohols involves chelation with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), which protects and activates the amine for reaction with an alkyl halide. organic-chemistry.org
A summary of potential derivatization reactions is presented below.
| Reaction Type | Target Site | Reagents | Product Type |
|---|---|---|---|
| Carbonyl Reduction | Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| O-Alkylation | Hydroxyl Group | 1. Benzaldehyde 2. Alkyl Halide, K₂CO₃ 3. Acidic Hydrolysis | Alkoxy Derivative |
| N-Alkylation | Amino Group | Aldehyde/Ketone, NaBH₄ (Reductive Amination) | Secondary/Tertiary Amine |
Stereoselective Transformations and Chiral Analog Synthesis
The reduction of the carbonyl group in this compound creates a new stereocenter, leading to the formation of (R)- and (S)-enantiomers of the corresponding alcohol. As the biological activity of chiral molecules often resides in a single enantiomer, methods for stereoselective synthesis are of great importance.
Enzymatic reductions are a powerful tool for achieving high enantioselectivity. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with high stereospecificity. researchgate.net These biocatalytic processes are attractive because they occur under mild conditions and can produce single enantiomers with high purity. nih.gov For instance, various ketoreductases have been successfully used in the synthesis of chiral aryl β-hydroxy α-amino acids, demonstrating their utility for complex molecules. researchgate.net
Furthermore, chiral α-amino ketones are valuable synthons for creating more complex chiral molecules. nih.gov Asymmetric synthesis methods, such as the palladium-catalyzed arylation of α-keto imines, provide a route to chiral α-amino ketones with high enantiomeric excess. nih.govrsc.org These synthons can then be used to build a variety of chiral analogs. The development of chiral ligands for metal-catalyzed reactions is a key aspect of this field. researchgate.net The synthesis of chiral 1-aryl-3-amino-1-propanol derivatives, which are structurally related to the reduced form of the title compound, highlights the pharmaceutical importance of this class of chiral molecules. google.com
Chain Extension and Shortening Methodologies
Modifying the length and structure of the alkyl side chain can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Chain Extension: The propanone side chain can be extended through various classical organic reactions. For instance, the ketone can undergo a Wittig or Horner-Wadsworth-Emmons reaction to form an alkene, which can then be further functionalized (e.g., through hydrogenation, epoxidation, or dihydroxylation). Alternatively, reaction with organometallic reagents (e.g., Grignard or organolithium reagents) can add alkyl or aryl groups to the carbonyl carbon, forming a tertiary alcohol that can be further modified. Such strategies are generally applicable to propiophenone (B1677668) derivatives. google.comwikipedia.org
Chain Shortening: Shortening the side chain from a propanone to an ethanone (B97240) (acetyl) or even a formyl group is more challenging. One potential route could involve oxidative cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group. However, the presence of the electron-rich and sensitive aminophenol ring makes such transformations difficult to perform selectively. A more feasible approach would be to synthesize the desired chain-shortened analogs from different starting materials, for example, starting from a derivative of 1-(3-amino-4-hydroxyphenyl)ethanone. chemsrc.com
Rational Design Principles for Novel this compound Analogs
Rational drug design aims to create new molecules with improved biological activity based on an understanding of the target and the interactions of a lead compound. The 3-amino-4-hydroxyphenyl motif is a key feature in various biologically active molecules. nih.gov For example, research into ortho-aminophenol derivatives as inhibitors of ferroptosis has shown that the relative orientation of the amino and hydroxyl groups is crucial for activity. nih.gov
In designing novel analogs of this compound, several principles can be applied:
Scaffold Hopping: The aminophenol core can be replaced with other heterocyclic systems that maintain a similar spatial arrangement of hydrogen bond donors and acceptors. For example, 3-amino-4-hydroxy coumarin (B35378) derivatives have been explored for different biological activities. nih.gov
Functional Group Modification: The amino, hydroxyl, and ketone groups can be modified to alter properties like solubility, metabolic stability, and target binding. For instance, converting the amine to an amide or the hydroxyl to an ether can have profound effects on the molecule's properties. nih.gov
Conformational Constraint: Introducing rigidity into the molecule, for example by incorporating rings or double bonds, can lock it into a bioactive conformation, potentially increasing potency and selectivity.
Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, the hydroxyl group could be replaced with a thiol or an acidic N-H group, while the ketone could be replaced with an oxime or a sulfone.
Recent studies on 4-aminophenol (B1666318) derivatives have highlighted the importance of the acyl or alkyl group on the nitrogen atom for antiproliferative activity, suggesting that modifications to the amino group of this compound could be a fruitful area for analog design. nih.gov
Combinatorial Library Synthesis and High-Throughput Derivatization Techniques
Combinatorial chemistry allows for the rapid synthesis of large numbers of related compounds, known as libraries, which can then be screened for biological activity. nih.govamericanpeptidesociety.org The this compound scaffold is well-suited for the generation of combinatorial libraries due to its multiple points for diversification.
A common approach is solid-phase synthesis, where the core molecule is attached to a resin bead and then subjected to a series of reactions. nih.govnih.gov For example, the hydroxyl or amino group could be used as an anchor to the solid support. Using a "split-and-pool" synthesis strategy, a vast number of different building blocks can be added at the other reactive sites (the free amino/hydroxyl group and the ketone). nih.gov Companies specializing in library synthesis offer a wide range of validated reactions, such as amidation, alkylation, arylation, and reductive amination, which can be performed in a parallel format to generate libraries efficiently. enamine.net
Once a library is synthesized, high-throughput screening (HTS) methods are needed to identify active compounds. For libraries based on amine or amino alcohol scaffolds, fluorescence-based assays have been developed to rapidly determine properties like enantiomeric excess, which is crucial when chiral centers are introduced during the library synthesis. bath.ac.uknih.gov These HTS techniques enable the screening of thousands of compounds, accelerating the discovery of new lead molecules. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. drugdesign.org By systematically modifying the structure of a lead compound and measuring the effect on its activity, a model of the pharmacophore—the essential arrangement of functional groups—can be developed.
While specific SAR data for this compound is not widely published, general SAR principles can be inferred from related classes of compounds, such as aminophenol and propiophenone derivatives. nih.govpharmacy180.com
The Aminophenol Core: The 3-amino-4-hydroxy substitution pattern is critical. The relative positions of the amino and hydroxyl groups allow for potential intramolecular hydrogen bonding and specific interactions with biological targets. nih.gov Shifting the amino group to other positions on the ring would likely alter activity significantly.
The Amino Group (Position 3): This group is a key hydrogen bond donor and a site for substitution. Converting the primary amine to a secondary or tertiary amine, or to an amide, can drastically change the compound's polarity, basicity, and ability to form hydrogen bonds. nih.gov SAR studies on opioid receptor modulators have shown that N-terminal modifications can be critical for activity and selectivity. researchgate.net
The Hydroxyl Group (Position 4): This phenolic hydroxyl is a hydrogen bond donor and acceptor and can be a site for metabolic modification (e.g., glucuronidation). Converting it to an ether (O-alkylation) removes its acidic character and hydrogen-bonding donor ability, which can impact target binding and improve metabolic stability. pharmacy180.com
The following interactive table illustrates a hypothetical SAR for this compound derivatives based on general principles from related compounds.
| Modification Site | Modification | Potential Impact on Activity |
|---|---|---|
| Amino Group (R¹) | Alkylation (e.g., -NHCH₃) | May increase lipophilicity; could alter receptor binding selectivity. researchgate.net |
| Acylation (e.g., -NHCOCH₃) | Removes basicity; introduces H-bond acceptor; may improve metabolic stability. nih.gov | |
| Hydroxyl Group (R²) | Alkylation (e.g., -OCH₃) | Removes H-bond donor capability; increases lipophilicity and metabolic stability. pharmacy180.com |
| Esterification (e.g., -OCOCH₃) | Creates a prodrug that may be hydrolyzed in vivo. | |
| Carbonyl Group | Reduction to -CH(OH)- | Introduces a chiral center and H-bond donor; removes H-bond acceptor. acs.org |
| Conversion to Oxime (=NOH) | Alters geometry and H-bonding potential. | |
| Aromatic Ring | Substitution (e.g., F, Cl) | Can alter electronic properties and metabolic stability. |
Mechanistic Investigations of 1 3 Amino 4 Hydroxyphenyl Propan 1 One Interactions
Elucidation of Molecular Binding Mechanisms (in vitro)
In vitro studies are fundamental to understanding how a compound like 1-(3-amino-4-hydroxyphenyl)propan-1-one might interact with biological molecules at a fundamental level. These experiments are conducted in a controlled environment outside of a living organism, such as a test tube.
Ligand-Target Binding Assays (e.g., receptor binding, enzyme inhibition kinetics)
Currently, there are no publicly available ligand-target binding assay data for this compound.
Ligand-binding assays are designed to measure the interaction between a ligand (a molecule that binds to another, usually larger, molecule) and its target, which is typically a protein such as a receptor or an enzyme. The structural features of this compound, specifically the phenol (B47542) and amino groups, suggest potential for hydrogen bonding and interactions with various biological targets.
Receptor Binding Assays: These assays would determine the affinity (how strongly the compound binds) and specificity (whether it binds to a particular receptor or many) of the compound for one or more receptors. The results are often expressed as a dissociation constant (Kd) or an inhibitory constant (Ki).
Enzyme Inhibition Kinetics: If the target is an enzyme, these assays would reveal whether the compound acts as an inhibitor and, if so, the nature of that inhibition (e.g., competitive, non-competitive). Key parameters derived from these studies include the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Illustrative Data Table for Enzyme Inhibition Assay
This table demonstrates how data from an enzyme inhibition assay for this compound would be presented. Note: The data below is hypothetical.
| Target Enzyme | Assay Type | Measured Parameter | Hypothetical Value |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Fluorometric Inhibition Assay | IC50 | 15.2 µM |
| Tyrosine Kinase Src | Kinetic Assay | Ki | 8.9 µM |
| Monoamine Oxidase A (MAO-A) | Radiometric Assay | IC50 | > 100 µM |
Protein-Ligand Interaction Analysis via Biophysical Techniques
No specific biophysical analysis of protein-ligand interactions for this compound has been reported in the scientific literature.
Biophysical techniques provide deeper insight into the physical principles governing molecular interactions. These methods can confirm direct binding and characterize the thermodynamic and structural aspects of the interaction.
Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as a ligand binds to an immobilized target protein. It provides real-time data on the association (ka) and dissociation (kd) rates of the interaction.
X-ray Crystallography: This powerful technique can determine the three-dimensional structure of a ligand bound to its protein target at atomic resolution, revealing the precise binding mode and the specific amino acid residues involved in the interaction.
Cellular and Subcellular Research on this compound Activities (in vitro/ex vivo)
Cellular assays bridge the gap between molecular interactions and biological responses. They help to understand how a compound affects cells, whether by influencing specific signaling pathways, affecting cell health, or engaging with its target in a complex cellular environment.
Cell-Free System Investigations for Direct Target Modulation
There is no published research on the use of this compound in cell-free systems.
Cell-free systems contain all the necessary components for biological processes like transcription and translation but lack intact cells. ambeed.commoldb.com These systems are advantageous for studying the direct interaction of a compound with its target without the complexities of cell membranes or metabolic degradation. ambeed.com For example, a cell-free protein synthesis system could be used to express a target protein, and the effect of adding this compound on the protein's activity could be measured directly.
Cell Line-Based Assays for Proliferation, Viability, and Specific Pathway Modulation
Specific data from cell line-based assays for this compound are not available in the literature.
These assays use established lines of cultured cells to assess the biological effects of a compound.
Proliferation and Viability Assays: Assays such as the MTT or MTS assay measure the metabolic activity of cells, which is an indicator of cell viability and proliferation. Such a study would determine if the compound is cytotoxic (kills cells) or cytostatic (inhibits growth).
Pathway Modulation: If a molecular target is known or suspected, specific assays can measure the modulation of the relevant signaling pathway. For instance, if the compound were hypothesized to inhibit a kinase, a Western blot could be used to measure the phosphorylation status of a downstream substrate protein in treated cells.
Illustrative Data Table for Cell Viability Assay
This table shows a potential format for presenting results from a cell viability assay on different cell lines. Note: The data below is hypothetical.
| Cell Line | Cell Type | Assay Type | Hypothetical EC50 (72h) |
|---|---|---|---|
| MCF-7 | Human Breast Cancer | MTS Assay | 25.5 µM |
| A549 | Human Lung Carcinoma | MTS Assay | 48.1 µM |
| HEK293 | Human Embryonic Kidney | MTS Assay | > 100 µM |
Intracellular Target Engagement and Localization Studies
No studies on the intracellular target engagement or localization of this compound have been published.
These advanced studies aim to confirm that the compound reaches and binds to its intended target within an intact cell and to determine where the compound accumulates.
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.
Fluorescence Microscopy: By tagging the compound with a fluorescent probe, its subcellular localization (e.g., nucleus, mitochondria, cytoplasm) can be visualized using techniques like confocal microscopy.
Lack of Publicly Available Research Data Precludes Analysis of this compound
A thorough investigation into the scientific literature and publicly accessible databases has revealed a significant lack of specific research data for the chemical compound this compound. As a result, the generation of a detailed article focusing on its mechanistic interactions, as requested, is not possible at this time.
The inquiry sought to build a comprehensive article detailing the compound's effects on signaling pathways, its transcriptomic and proteomic profiles, and its biophysical interaction characteristics. However, searches for in vitro studies on the modulation of signaling cascades, transcriptomic and proteomic responses, as well as biophysical analyses using Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and advanced Nuclear Magnetic Resonance (NMR) spectroscopy specifically for this compound, did not yield any relevant research findings.
The requested article structure was highly specific, requiring in-depth data for the following sections:
Biophysical Characterization of this compound Interactions
Advanced NMR Spectroscopy for Ligand-Protein Interactions
Without foundational research on these aspects of this compound, any attempt to generate the requested content would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness. It is imperative that such scientific articles are based on peer-reviewed and published research to ensure their validity and reliability.
Therefore, until research on the specific mechanistic interactions of this compound becomes available in the public domain, the creation of the outlined article remains unfeasible.
Development and Application of this compound as a Chemical Probe or Research Tool
Following an extensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available information regarding the development and application of this compound as a chemical probe or a dedicated research tool for mechanistic investigations.
While the compound is commercially available for research purposes, comprehensive studies detailing its specific use to probe biological systems or elucidate molecular mechanisms of action have not been identified in published literature. Scientific databases and research articles primarily focus on the synthesis and biological activities of derivatives of the this compound scaffold, rather than the parent compound itself. These related molecules have been explored for a variety of potential therapeutic applications, including as antimicrobial and cytotoxic agents. However, per the strict focus of this article, details of these derivatives are not discussed herein.
The absence of dedicated studies on this compound as a research tool could be attributed to several factors. It is possible that the compound is primarily utilized as a synthetic intermediate or a building block for the creation of more complex, biologically active molecules. Furthermore, any research into its direct application as a chemical probe may be proprietary and not yet disclosed in the public domain.
Consequently, no research findings or data tables detailing the application of this compound as a chemical probe or research tool can be presented.
Metabolic and Biotransformation Research on 1 3 Amino 4 Hydroxyphenyl Propan 1 One
In Vitro Metabolic Stability Studies of 1-(3-amino-4-hydroxyphenyl)propan-1-one
In vitro metabolic stability assays are fundamental in early-stage drug discovery to predict how a compound will behave in a living organism. These assays measure the rate at which a compound is broken down by metabolic enzymes.
Microsomal and Hepatic Stability Profiling
Typically, the stability of a compound is first assessed using liver microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells and are rich in drug-metabolizing enzymes, particularly cytochrome P450s. wikipedia.org Subsequently, studies using whole liver cells, or hepatocytes, provide a more complete picture by including both Phase I and Phase II metabolic reactions. nih.gov Data from these studies would typically be presented in a table format, indicating the rate of disappearance of the parent compound over time.
No such microsomal or hepatic stability data for this compound has been found in the public domain.
Plasma and Tissue Homogenate Stability Assessment
The stability of a compound is also evaluated in blood plasma and homogenates of other tissues to identify extrahepatic metabolism. This helps to determine if the compound is stable in circulation and if organs other than the liver contribute significantly to its breakdown.
Specific data on the stability of this compound in plasma or other tissue homogenates are not available in the reviewed literature.
Identification and Characterization of Metabolites of this compound
Identifying the metabolites of a compound is crucial for understanding its complete biological effects, as metabolites can be active, inactive, or even toxic.
Oxidative and Reductive Biotransformation Pathways
Phase I metabolic reactions, such as oxidation and reduction, are often the first step in modifying a chemical compound. For a molecule like this compound, potential oxidative pathways could involve hydroxylation of the aromatic ring or oxidation of the amino group. Reductive pathways could target the ketone group. The identification of these metabolites is typically achieved using advanced analytical techniques like mass spectrometry.
There are no published studies that have identified or characterized any oxidative or reductive metabolites of this compound.
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). These reactions generally increase the water solubility of the compound, facilitating its excretion from the body. The phenolic hydroxyl group and the amino group on this compound would be potential sites for such conjugation reactions. nih.gov
No specific information on the glucuronidation or sulfation of this compound has been reported.
Enzyme Kinetics and Isoform Contributions in this compound Metabolism
Once the metabolic pathways are established, enzyme kinetic studies are performed to determine the rate at which specific enzymes metabolize the compound. This often involves determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Furthermore, identifying the specific cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6, CYP1A2) responsible for the metabolism is critical for predicting potential drug-drug interactions.
In the absence of any identified metabolites or metabolic pathways, no enzyme kinetic data or information on the contributing CYP isoforms for the metabolism of this compound is available.
Cytochrome P450 (CYP) and Non-CYP Enzyme Characterization
There are no available studies identifying the specific cytochrome P450 (CYP) isoforms or other non-CYP enzymes responsible for the metabolism of this compound. Research into the metabolism of structurally related compounds, such as aminophenol and propiophenone (B1677668) derivatives, suggests potential metabolic pathways. For instance, aminophenols can undergo hydroxylation, and propiophenones can be reduced. However, without direct studies on this compound, it is not possible to determine which specific enzymes would catalyze its transformation.
In Silico Prediction of Metabolic Fate and Biotransformation Networks for this compound
No in silico or computational studies predicting the metabolic fate and biotransformation networks of this compound have been published. While various predictive software and methodologies exist to forecast the metabolism of novel chemical entities, they have not been applied to this specific compound in any publicly accessible research. Such studies would be necessary to hypothesize potential metabolites and guide further experimental investigation.
Preclinical In Vivo Metabolic Profiling and Excretion Pathways (excluding human data)
There is no published preclinical in vivo data from animal models detailing the metabolic profile or excretion pathways of this compound. Studies of this nature are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. The lack of such research means that there is no information on the metabolites formed in a living organism or the primary routes of elimination from the body.
Due to the absence of specific research, no data tables on the metabolic pathways or enzyme kinetics of this compound can be provided.
Computational and Theoretical Studies of 1 3 Amino 4 Hydroxyphenyl Propan 1 One
Quantum Chemical Calculations for 1-(3-amino-4-hydroxyphenyl)propan-1-one
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. These methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. For a molecule like this compound, such calculations would be the first step in its theoretical characterization.
Electronic Structure Determination and Reactivity Prediction (e.g., HOMO-LUMO analysis)
The electronic structure of a molecule governs its chemical behavior. Key to this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. chalcogen.ro A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. nih.govripublication.com
In studies of similar phenolic compounds, DFT methods like B3LYP are commonly used to calculate these orbital energies. tandfonline.comresearchgate.net The results help predict which parts of the molecule are prone to electrophilic or nucleophilic attack. For instance, the HOMO in aromatic amines is often localized on the amino group and the phenyl ring, while the LUMO might be distributed over a carbonyl group. nih.gov
Table 1: Example HOMO-LUMO Data for an Analogous Compound (Quercetin on Graphene)
This table illustrates the type of data generated from quantum chemical calculations for a different, but structurally related, flavonoid compound.
| Parameter | Energy (eV) |
| HOMO Energy | -3.7552 |
| LUMO Energy | 2.5897 |
| Energy Gap (ΔE) | 6.3449 |
Data derived from a study on Quercetin-Single Layer Graphene, intended for illustrative purposes. chalcogen.ro
Conformational Analysis and Potential Energy Surface Mapping
Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis aims to identify the most stable three-dimensional structures (those with the lowest energy). By systematically rotating the single bonds of this compound (e.g., the bond between the propanone group and the phenyl ring) and calculating the energy at each step, a potential energy surface map can be generated. The lowest points on this surface correspond to the most stable conformers. This analysis is crucial because the biological activity and physical properties of a molecule are highly dependent on its 3D shape.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. tandfonline.com
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule, providing a powerful tool for structural elucidation. researchgate.net
IR (Infrared): The vibrational frequencies corresponding to different functional groups (e.g., C=O stretch, N-H bend, O-H stretch) can be calculated. These theoretical spectra help in the assignment of experimental IR bands. nih.gov
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and the corresponding absorption wavelengths (λmax), which determine the color and photochemical properties of a compound. tandfonline.com
Molecular Docking and Dynamics Simulations of this compound
These computational techniques are vital in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.gov
Ligand-Receptor Interaction Modeling and Binding Mode Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ugm.ac.id The process involves:
Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).
Using a docking program (like AutoDock) to fit the ligand into the protein's active site in numerous possible conformations. tandfonline.com
Scoring the different poses based on binding energy, with more negative scores indicating a more favorable interaction. ugm.ac.id
This analysis can identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and specific amino acid residues in the receptor. nih.gov For example, a study on a similar compound, 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one, used docking to show its potential to interact with enzymes like influenza neuraminidase. researchgate.net
Table 2: Example of Molecular Docking Results for a Novel Antiviral Compound
This table shows typical output from a docking study, indicating the binding affinity of a compound against a specific protein target.
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Compound 5f | SARS-CoV-2 Mpro | -7.28 |
Data derived from a study on indeno[1,2-b]pyrrol-4(1H)-one derivatives, intended for illustrative purposes. nih.gov
Molecular Dynamics Simulations for Dynamic Interaction Analysis
While docking provides a static snapshot of the interaction, Molecular Dynamics (MD) simulations provide a movie, showing how the ligand-receptor complex behaves over time. mdpi.comnih.gov MD simulations apply the laws of classical mechanics to calculate the motion of every atom in the system over a period of nanoseconds to microseconds. nih.gov This allows researchers to:
Assess the stability of the docked pose.
Observe conformational changes in both the ligand and the protein upon binding.
Calculate the binding free energy with greater accuracy.
Understand the role of water molecules in the binding site.
MD simulations are computationally intensive but provide a more realistic and dynamic picture of molecular interactions, which is crucial for the rational design of new therapeutic agents. bohrium.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.comchemfaces.com For this compound and its analogs, QSAR models could be instrumental in predicting their potential efficacy as, for instance, enzyme inhibitors or receptor modulators, based on their structural features. The development of a robust QSAR model is a multi-step process that begins with the generation of molecular descriptors and culminates in rigorous model validation. molport.comnih.gov
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For a compound like this compound, a wide array of descriptors would be generated to capture its structural nuances. These descriptors can be categorized as follows:
1D Descriptors: These are the simplest descriptors and include basic molecular properties such as molecular weight, atom count, and the number of specific functional groups.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Wiener index, Randić index), molecular connectivity indices, and counts of specific substructures. ebi.ac.uk
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include parameters related to its shape, size, and electronic properties, such as solvent-accessible surface area and dipole moment.
Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic structure of the molecule. uni.lu Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. nih.gov Other relevant quantum chemical descriptors for phenolic compounds include hardness (η), electronegativity (χ), and electrophilicity (ω). ebi.ac.uk
Once a comprehensive set of descriptors is generated for a series of analogs of this compound with known biological activities, the next critical step is feature selection. This process aims to identify the most relevant descriptors that have the strongest correlation with the biological activity, while minimizing redundancy and noise. Various statistical methods and machine learning algorithms can be employed for feature selection, including:
Principal Component Analysis (PCA): A dimensionality reduction technique that transforms the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components. nih.gov
Genetic Algorithms (GA): Inspired by the process of natural selection, GAs can be used to evolve a subset of descriptors that produce the best-performing QSAR model.
Stepwise Regression: A method where descriptors are iteratively added to or removed from the model based on their statistical significance.
The table below illustrates a hypothetical set of descriptors that could be generated for a QSAR study of this compound and its analogs.
| Descriptor Type | Descriptor Name | Description | Potential Relevance for this compound |
| 1D | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences bioavailability and transport properties. |
| 2D | Topological Polar Surface Area (TPSA) | The surface area of polar atoms in a molecule. | Important for predicting cell permeability and drug transport. |
| 3D | Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Relates to the molecule's interaction with its environment. |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |
| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |
| Quantum Chemical | Dipole Moment | A measure of the polarity of the molecule. | Influences intermolecular interactions. |
A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is essential to assess the model's robustness and predictive power. nih.gov The validation process is typically divided into internal and external validation.
Internal Validation is performed on the training set of data that was used to build the model. Common techniques include:
Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the training set, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted. This process is repeated for each compound in the training set. The predictive ability is assessed by the cross-validated correlation coefficient (q²). wikipedia.orgmolport.com
k-Fold Cross-Validation: The training set is randomly divided into 'k' subsets. One subset is used as the validation set, and the remaining k-1 subsets are used to train the model. This is repeated 'k' times, with each subset used once as the validation set. wikipedia.org
External Validation involves using the developed QSAR model to predict the activity of a set of compounds (the test set) that were not used in the model's development. molport.com The predictive performance is evaluated using the predictive correlation coefficient (R²pred). nih.gov
The following table summarizes key statistical parameters used for QSAR model validation, along with generally accepted threshold values for a reliable model. molport.com
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |
| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²pred (Predictive R²) | Measures the predictive ability of the model on an external test set. | > 0.6 |
For a QSAR model for this compound and its analogs to be considered reliable, it would need to meet these statistical criteria.
Cheminformatics and Data Mining Applications in this compound Research
Cheminformatics and data mining are powerful tools for managing and analyzing large datasets of chemical information. In the context of this compound research, these approaches can be used to identify structurally similar compounds, predict properties, and uncover potential biological activities.
By searching large chemical databases such as PubChem and ChEMBL, researchers can identify known analogs of this compound and retrieve associated biological data. This information is invaluable for building QSAR models and for understanding the structure-activity landscape around this chemical scaffold.
Data mining techniques, such as clustering and classification, can be applied to datasets of phenolic compounds or aminoketones to group molecules with similar properties or activities. nih.gov This can help to position this compound within the broader chemical space and suggest potential therapeutic targets. For example, analyzing the properties of a large set of phenolic compounds with known antioxidant activity could help to predict the antioxidant potential of this compound.
Virtual Screening Strategies for Identifying Novel Interactions or Analogs of this compound
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For this compound, virtual screening could be employed to either identify its potential biological targets or to discover novel analogs with improved activity.
There are two main approaches to virtual screening:
Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown. It relies on the knowledge of a set of molecules known to be active. A model of the active compounds (a pharmacophore) is created, and this model is then used to search a database for other molecules that fit the pharmacophore. If this compound were found to have a desirable biological activity, a pharmacophore model could be built based on its structure to find other compounds with similar features.
Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the biological target. Molecular docking is a common SBVS technique where computational algorithms are used to predict the preferred orientation and binding affinity of a small molecule to a target protein. If a potential target for this compound is identified, docking simulations could be performed to predict its binding mode and affinity. This information can then be used to guide the design of more potent analogs.
The following table outlines a hypothetical virtual screening workflow for this compound.
| Step | Description | Methodology |
| 1. Target Identification | Identify a potential biological target for this compound based on literature or cheminformatics analysis. | Literature review, data mining of biological databases. |
| 2. Library Preparation | Prepare a library of small molecules for screening. This could be a commercial library or a custom-designed library of analogs. | Database acquisition, chemical structure curation. |
| 3. Virtual Screening | Screen the library against the target using either ligand-based or structure-based methods. | Pharmacophore modeling, molecular docking. |
| 4. Hit Selection | Select the most promising compounds (hits) based on their screening scores and other criteria. | Ranking by docking score, visual inspection of binding poses. |
| 5. Experimental Validation | Test the selected hits in biological assays to confirm their activity. | In vitro and in vivo experiments. |
Through the systematic application of these computational and theoretical methods, the potential of this compound as a pharmacologically active compound can be thoroughly investigated, paving the way for more focused and efficient experimental studies.
Analytical Research Methodologies for 1 3 Amino 4 Hydroxyphenyl Propan 1 One
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide fundamental insights into the molecular structure and properties of 1-(3-amino-4-hydroxyphenyl)propan-1-one.
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information on the chemical environment of hydrogen and carbon atoms within the molecule.
Advanced multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms. nih.gov These methods are critical for assembling the complete molecular framework by revealing proton-proton and proton-carbon correlations through one or more bonds. The introduction of three- and four-dimensional NMR, often combined with isotopic labeling, helps to resolve spectral overlap, a common issue in complex molecules. nih.gov
Predicted ¹H NMR Spectral Data: While experimental data for the specific compound is not widely published, predictive models offer valuable insights. For instance, predicted ¹H NMR spectra in D₂O suggest distinct chemical shifts for the aromatic and aliphatic protons. hmdb.ca
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Related Structures
This table showcases predicted ¹H NMR data for structurally similar compounds, illustrating the expected regions for proton resonances in this compound.
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 7.5 | Multiplet |
| Methylene (B1212753) Protons (CH₂) | 2.8 - 3.2 | Triplet |
| Methyl Protons (CH₃) | 1.0 - 1.3 | Triplet |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. By providing highly accurate mass measurements, HRMS confirms the molecular formula and helps to distinguish the compound from isomers.
Fragmentation pathway analysis, typically performed using tandem mass spectrometry (MS/MS), offers detailed structural information. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, researchers can deduce the connectivity of different parts of the molecule. For example, in related compounds, characteristic fragmentation patterns involving the loss of small neutral molecules like water or carbon monoxide are observed.
Predicted Collision Cross Section Data for a Related Compound: For the related compound 1-(3-amino-4-fluorophenyl)propan-1-one, predicted collision cross section (CCS) values provide information about the ion's shape in the gas phase. uni.lu
Interactive Data Table: Predicted Collision Cross Section (CCS) for 1-(3-amino-4-fluorophenyl)propan-1-one
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 168.08193 | 132.7 |
| [M+Na]⁺ | 190.06387 | 141.2 |
| [M-H]⁻ | 166.06737 | 135.1 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. imperial.ac.uk The resulting spectra serve as a molecular "fingerprint," providing valuable information about the functional groups present.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of a molecule. For this compound, characteristic absorption bands are expected for the amine (N-H stretching and bending), hydroxyl (O-H stretching), and carbonyl (C=O stretching) functional groups. The presence of peaks around 1529 cm⁻¹ and 1370 cm⁻¹ can be characteristic of N-tert-butyloxycarbonylation if a protecting group is used during synthesis. researchgate.net
Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide complementary information to the IR spectrum, especially regarding the aromatic ring vibrations. spectroscopyonline.com Raman spectroscopy is a powerful tool for analyzing the structure of carbonaceous materials and can be used to identify different crystal forms (polymorphs). spectroscopyonline.commdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration Determination in Research
Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative technique used to determine the concentration of this compound in solution. The aromatic phenyl ring and the carbonyl group are chromophores that absorb UV light at characteristic wavelengths. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte.
This method is also valuable for assessing purity. nih.gov The presence of impurities with significant UV absorbance can be detected as shoulders or additional peaks in the spectrum, or by a shift in the wavelength of maximum absorbance (λmax). The unique UV spectrum of a compound, resulting from its specific aromatic amino acid content and three-dimensional structure, can be used to confirm its identity. nih.gov
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for separating this compound from impurities and for accurately determining its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A typical HPLC method involves a stationary phase (e.g., C18 or C8 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water with additives like formic or phosphoric acid). sielc.comsymbiosisonlinepublishing.com
Method development focuses on optimizing chromatographic conditions to achieve baseline separation of the main compound from all potential impurities. globalresearchonline.net Key parameters that are adjusted include the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detection wavelength.
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is reliable and reproducible. journalbji.com Validation parameters include:
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. symbiosisonlinepublishing.com
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. chula.ac.th
Accuracy : The closeness of the test results obtained by the method to the true value. chula.ac.th
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chula.ac.th
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chula.ac.th
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. globalresearchonline.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. nih.gov However, this compound, with its polar amino and hydroxyl functional groups, is non-volatile. Therefore, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC-MS analysis.
A common derivatization strategy involves a two-step process. nih.gov First, the carboxylic acid and hydroxyl groups can be esterified, for example, through methylation. nih.gov Second, the amino group and the phenolic hydroxyl group are acylated, often using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov This process reduces the polarity of the molecule, increasing its volatility.
Once derivatized, the sample is injected into the gas chromatograph. The volatile derivative is vaporized and carried by an inert gas (e.g., helium) through a capillary column. rjptonline.org The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data. nih.gov
Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Setting | Purpose |
| GC System | Trace GC 2000 or similar | Performs the chromatographic separation. |
| Column | DB-5 (5%-phenyl methylpolysiloxane), 30m x 0.25mm | Stationary phase for separating compounds based on polarity and boiling point. |
| Carrier Gas | Helium | Transports the sample through the column. |
| Injector Temp. | 250°C | Ensures rapid vaporization of the derivatized analyte. |
| Oven Program | 50°C hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min | Controls the separation by gradually increasing column temperature. |
| MS System | Finnigan SSQ 7000 or similar | Detects and identifies the separated compounds. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. |
| Derivatization | Two-step: Methylation followed by acylation (e.g., with PFPA) | Increases volatility and thermal stability of the analyte. nih.gov |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
The structure of this compound contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Since different enantiomers of a chiral drug can have significantly different biological activities, their separation and quantification are critical in pharmaceutical research. selvita.comchromatographyonline.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations. selvita.com
SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. phenomenex.com Supercritical CO₂ is non-toxic, environmentally friendly, and possesses unique properties like low viscosity and high diffusivity, which allow for high flow rates, reduced analysis times, and greater efficiency compared to traditional liquid chromatography (LC). chromatographyonline.comnih.gov
For chiral separations, the SFC system is equipped with a chiral stationary phase (CSP). phenomenex.com These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and compatible with SFC. phenomenex.comyoutube.com The addition of a small amount of an organic modifier, such as methanol, to the CO₂ mobile phase is often used to fine-tune the separation. nih.gov
Key Advantages of SFC for Chiral Separations:
Speed: Faster separations and shorter equilibration times due to the low viscosity of the supercritical fluid mobile phase. chromatographyonline.com
Efficiency: High chromatographic efficiency is maintained even at high flow rates. chromatographyonline.com
Green Chemistry: The use of supercritical CO₂ significantly reduces the consumption of toxic organic solvents compared to normal-phase LC. selvita.com
Versatility: Compatible with a wide range of chiral stationary phases. youtube.com
Table 2: Comparison of Chiral Separation Techniques
| Feature | Supercritical Fluid Chromatography (SFC) | Normal-Phase HPLC (NP-HPLC) |
| Primary Mobile Phase | Supercritical CO₂ | Organic Solvents (e.g., Hexane, Ethanol) |
| Analysis Time | Fast (typically < 15 min) nih.gov | Slower |
| Solvent Consumption | Low | High |
| Environmental Impact | Low ("Green" Technology) selvita.com | High (toxic solvents) |
| Operating Pressure | High | Moderate |
| Column Equilibration | Rapid chromatographyonline.com | Slow |
X-ray Crystallography and Solid-State Structural Elucidation of this compound and its Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. This technique would be invaluable for the absolute structural elucidation of this compound and any complexes it may form, for example, with pharmacological targets. The first step in this process is the growth of a high-quality single crystal of the compound, which can be a challenging process.
Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and bombarded with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can calculate the electron density map of the molecule and subsequently build a three-dimensional model of the atomic arrangement within the crystal lattice. nih.gov
This analysis provides highly accurate data on bond lengths, bond angles, and torsion angles. It also reveals information about intermolecular interactions, such as hydrogen bonding and crystal packing. For a chiral molecule like this compound, X-ray crystallography can unambiguously determine the absolute configuration of a single enantiomer. This structural information is fundamental to understanding its chemical properties and for structure-activity relationship (SAR) studies.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value | Significance |
| Chemical Formula | C₉H₁₁NO₂ | Confirms the elemental composition. |
| Molecular Weight | 165.19 g/mol | Derived from the chemical formula. |
| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the crystal. |
| Unit Cell Dimensions | a = 5.8 Å, b = 9.5 Å, c = 15.2 Å | Defines the size and shape of the repeating unit. |
| Resolution | 0.8 Å | Indicates the level of detail in the structure. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental data. |
Microfluidic and Miniaturized Analytical Systems for Efficient Analysis
Microfluidic technologies, often referred to as "lab-on-a-chip" systems, involve the manipulation of minute quantities of fluids within networks of microchannels. researchgate.net These miniaturized systems offer significant advantages for the analysis of compounds like this compound, especially in high-throughput settings.
The core benefit of microfluidics is the miniaturization of the entire analytical process, including sample handling, mixing, reaction, and detection. nih.gov This leads to a drastic reduction in the consumption of samples and expensive reagents, which is particularly beneficial when dealing with valuable or scarce materials. frontiersin.org The small dimensions of microfluidic devices result in faster analysis times due to shorter diffusion distances and rapid thermal equilibration. researchgate.net
For this compound, a microfluidic system could be designed to perform rapid screening assays. For instance, it could be used to assess the compound's interaction with a specific enzyme or receptor. The system would automate the mixing of the compound with the biological target and a detection reagent in nanoliter-sized droplets, with the output often monitored by integrated optical detectors. researchgate.netnih.gov This allows for thousands of experiments to be run in a short period, accelerating research in areas like drug discovery.
Table 4: Advantages of Microfluidic Systems for Chemical Analysis
| Advantage | Description |
| High Throughput | Enables the rapid processing of a large number of samples in parallel. researchgate.net |
| Reduced Consumption | Requires only microliter or nanoliter volumes of samples and reagents. frontiersin.org |
| Faster Analysis | Shortened reaction and separation times due to small scales. researchgate.net |
| Increased Control | Precise manipulation of fluid flow and reaction conditions. |
| Portability | Potential for developing portable, point-of-care diagnostic research tools. nih.gov |
| Integration & Automation | Combines multiple analytical steps into a single automated device. nih.gov |
Bioanalytical Method Development for this compound in Complex Research Matrices
Analyzing this compound in complex biological matrices such as cell lysates, tissue homogenates, or ex vivo samples presents significant challenges. These matrices contain a multitude of endogenous components (proteins, lipids, salts, etc.) that can interfere with the analysis and affect accuracy and sensitivity. Therefore, the development of a robust and validated bioanalytical method is essential.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high selectivity and sensitivity. The method development process involves several key stages:
Sample Preparation: This is a critical step to remove interfering components and concentrate the analyte. Common techniques include:
Protein Precipitation (PPT): A simple method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins.
Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological matrix into an immiscible organic solvent.
Solid-Phase Extraction (SPE): Provides cleaner extracts by selectively adsorbing the analyte onto a solid sorbent, followed by washing and elution. This is often the method of choice for complex matrices.
Chromatographic Separation: An appropriate LC column (e.g., reversed-phase C18) and mobile phase are selected to achieve good separation of the analyte from any remaining matrix components and to ensure a stable retention time.
Mass Spectrometric Detection: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This highly selective transition is monitored for quantification, minimizing the impact of interfering substances.
Method Validation: The developed method must be rigorously validated according to regulatory guidelines to ensure its reliability. Validation includes assessing parameters such as specificity, linearity, accuracy, precision, recovery, and stability of the analyte in the matrix.
Table 5: Summary of a Bioanalytical Method Validation Protocol
| Validation Parameter | Description |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity | The range of concentrations over which the instrument response is directly proportional to the analyte concentration. |
| Accuracy | The closeness of the measured concentration to the true value. |
| Precision | The degree of scatter between a series of measurements (assessed as intra-day and inter-day variability). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |
| Recovery | The efficiency of the extraction process in recovering the analyte from the matrix. |
| Matrix Effect | The influence of co-eluting, undetected matrix components on the ionization of the analyte. |
| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top). |
Emerging Research Directions and Future Perspectives for 1 3 Amino 4 Hydroxyphenyl Propan 1 One
Integration of Artificial Intelligence and Machine Learning in Accelerated Research for 1-(3-amino-4-hydroxyphenyl)propan-1-one
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the research landscape for chemical compounds like this compound. These technologies offer the potential to dramatically accelerate the pace of discovery and optimization in several key areas.
One of the primary applications of AI and ML is in the prediction of molecular properties and biological activities. By training algorithms on large datasets of known molecules and their characteristics, it is possible to develop models that can forecast the properties of novel compounds such as this compound with increasing accuracy. This can significantly reduce the time and resources required for initial screening and prioritization of drug candidates.
In the realm of drug discovery, AI can be instrumental in identifying potential drug-protein interactions and predicting the efficacy of therapeutic agents. nih.gov For a compound like this compound, this could involve virtually screening it against a multitude of biological targets to identify potential therapeutic applications. nih.gov The use of deep learning models, such as recurrent neural networks (RNNs) and convolutional neural networks (CNNs), is becoming increasingly prevalent in this field. nih.govnih.gov These models can analyze complex biological data from genomics and proteomics to provide insights into a compound's mechanism of action and potential for drug repurposing. nih.gov
The development of "self-driving laboratories" represents a paradigm shift in chemical research, where AI algorithms guide automated robotic systems to conduct experiments, analyze results, and plan subsequent steps in a closed-loop fashion. chemrxiv.org This approach can be applied to the study of this compound to systematically explore its chemical space, optimize its properties for specific applications, and uncover novel structure-activity relationships.
Finally, explainable AI (XAI) is emerging as a critical component in this domain, providing transparency and insights into the decision-making processes of complex AI models. nih.gov This is particularly important in scientific research, where understanding the "why" behind a prediction is as crucial as the prediction itself. nih.gov
| AI/ML Application Area | Potential Impact on this compound Research |
| Property Prediction | Rapidly estimate physicochemical properties, biological activity, and toxicity, guiding experimental efforts. |
| Synthesis Planning | Identify optimal and novel synthetic routes, improving efficiency and enabling the creation of new derivatives. illinois.edu |
| Drug Discovery | Predict potential drug-target interactions and therapeutic applications, accelerating the drug development pipeline. nih.gov |
| Automated Research | Enable high-throughput screening and optimization of the compound's properties through self-driving laboratories. chemrxiv.org |
| Explainable AI (XAI) | Provide a deeper understanding of the structure-activity relationships governing the compound's behavior. nih.gov |
Potential of this compound as a Versatile Building Block in Supramolecular Chemistry and Materials Science
The unique molecular structure of this compound, featuring an aromatic ring, a hydroxyl group, an amino group, and a ketone, makes it a highly promising candidate as a versatile building block in the fields of supramolecular chemistry and materials science. These functional groups provide multiple points for non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces behind the self-assembly of molecules into larger, well-defined structures.
In supramolecular chemistry, the ability of molecules to spontaneously organize into complex architectures is fundamental. The hydroxyl and amino groups of this compound can act as hydrogen bond donors and acceptors, facilitating the formation of one-, two-, or three-dimensional networks. These self-assembled structures can exhibit novel properties that are not present in the individual molecules. For instance, the creation of supramolecular polymers from building blocks like this compound could lead to materials with tunable mechanical and electronic properties.
The field of materials science can also benefit from the use of this compound. By strategically modifying the core structure of this compound, it is possible to engineer new materials with specific functionalities. For example, incorporating this molecule into polymer backbones could enhance their thermal stability or introduce photoresponsive behavior. The aromatic nature of the compound also suggests potential applications in organic electronics, where π-conjugated systems are essential for charge transport.
The principles of supramolecular chemistry are increasingly being applied to create dynamic and responsive materials. science.gov By designing building blocks that can assemble and disassemble in response to external stimuli, such as light, pH, or temperature, "smart" materials can be developed. The functional groups on this compound could be exploited for this purpose, leading to applications in areas like controlled drug release and chemical sensing.
Furthermore, the self-assembly of peptide-based building blocks into complex nanostructures has shown great promise in biomedical applications. youtube.com The amino acid-like features of this compound could be leveraged to create novel bio-inspired materials with applications in tissue engineering and regenerative medicine. The ability to form well-defined, three-dimensional architectures is reminiscent of the way proteins fold into specific structures to perform their biological functions. youtube.com
| Potential Application | Key Structural Features of this compound |
| Supramolecular Polymers | Hydrogen bonding (hydroxyl and amino groups), π-π stacking (aromatic ring) |
| Functional Materials | Modifiable core structure for tuning properties |
| Organic Electronics | Aromatic ring for potential charge transport |
| Smart Materials | Functional groups responsive to external stimuli |
| Biomaterials | Amino acid-like features for bio-inspired self-assembly |
Role of this compound in the Development of Advanced Chemical Biology Tools
The unique combination of functional groups in this compound makes it a valuable scaffold for the development of advanced chemical biology tools. These tools are essential for probing and manipulating biological systems at the molecular level, providing insights into complex biological processes.
One potential application is in the design of fluorescent probes. The aromatic core of the molecule could be modified to create a fluorophore, and the amino and hydroxyl groups could be used to attach targeting moieties that direct the probe to specific cellular compartments or biomolecules. Changes in the fluorescence properties of the probe upon binding to its target could then be used to visualize and quantify biological events in real-time.
Furthermore, the reactivity of the amino group could be exploited for bioconjugation. This involves linking the molecule to other biomolecules, such as proteins or nucleic acids, to create hybrid structures with novel functions. For example, attaching this compound to a protein could be used to study protein-protein interactions or to develop new therapeutic agents.
The principles of bioorthogonal chemistry, which involve chemical reactions that can occur in living systems without interfering with native biological processes, could also be applied to this compound. By introducing a bioorthogonal handle onto the molecule, it could be used to label and track biomolecules in their native environment.
| Chemical Biology Tool | Application of this compound |
| Fluorescent Probes | Serves as a scaffold for creating fluorophores with targeting capabilities. |
| Bioconjugation | The amino group can be used to link the molecule to biomolecules for functional studies. |
| Multicomponent Reactions | Acts as a key building block for the rapid synthesis of diverse chemical libraries. scitechdaily.com |
| Bioorthogonal Chemistry | Can be modified with bioorthogonal handles for live-cell imaging and tracking. |
Multidisciplinary Approaches to Comprehending the Full Research Scope of this compound
A comprehensive understanding of the full research potential of this compound necessitates a multidisciplinary approach that integrates expertise from various scientific fields. The complexity of modern scientific challenges requires collaboration between researchers with diverse backgrounds to fully explore the properties and applications of a chemical compound.
Organic chemists are essential for developing efficient synthetic routes to this compound and its derivatives, as well as for modifying its structure to fine-tune its properties. Their expertise in reaction mechanisms and synthetic strategies is crucial for creating a library of related compounds for further investigation.
Computational chemists can employ theoretical models to predict the properties of this compound, such as its three-dimensional structure, electronic properties, and reactivity. These computational studies can guide experimental work and provide insights into the underlying principles governing the compound's behavior.
Biologists and pharmacologists are needed to evaluate the biological activity of this compound and its derivatives. This includes in vitro and in vivo studies to determine its efficacy, mechanism of action, and potential therapeutic applications.
Materials scientists can explore the potential of this compound as a building block for new materials with novel properties. This involves characterizing the self-assembly behavior of the compound and its derivatives and investigating the mechanical, electronic, and optical properties of the resulting materials.
Collaboration between these disciplines is key to unlocking the full potential of this compound. For example, a joint effort between synthetic chemists and computational chemists could lead to the rational design of new derivatives with enhanced properties. Similarly, collaboration between biologists and materials scientists could lead to the development of new biocompatible materials for biomedical applications.
| Discipline | Contribution to Research on this compound |
| Organic Chemistry | Synthesis and modification of the compound and its derivatives. |
| Computational Chemistry | Prediction of molecular properties and guidance of experimental design. |
| Biology/Pharmacology | Evaluation of biological activity and therapeutic potential. |
| Materials Science | Development of new materials based on the compound's self-assembly properties. |
Challenges and Opportunities in the Sustained Academic Investigation of this compound
The sustained academic investigation of this compound presents both challenges and opportunities. Overcoming these challenges will be crucial for realizing the full potential of this promising compound.
One of the primary challenges is the need for efficient and scalable synthetic methods. While the compound is commercially available, the development of novel and cost-effective synthetic routes would facilitate its wider use in academic research and potential commercial applications.
Another challenge lies in the comprehensive characterization of the compound's properties. This requires access to a wide range of analytical techniques and expertise in various scientific disciplines. Establishing collaborative networks among academic institutions can help to address this challenge.
A significant opportunity lies in the exploration of the compound's vast chemical space. The presence of multiple functional groups allows for a wide range of chemical modifications, leading to the creation of a diverse library of derivatives with potentially unique properties and applications.
The growing interest in interdisciplinary research provides a major opportunity for the study of this compound. By bringing together researchers from different fields, it is possible to tackle complex scientific problems and uncover novel applications for the compound that might not be apparent from a single disciplinary perspective.
Furthermore, the increasing availability of open-access databases and computational tools provides an opportunity to accelerate research on this compound. Sharing data and models can foster collaboration and avoid duplication of effort, leading to more efficient and impactful research.
Finally, securing funding for fundamental research on a specific chemical compound can be a challenge. Highlighting the potential for broad applications in areas such as medicine, materials science, and chemical biology will be important for attracting sustained financial support.
| Aspect | Challenge | Opportunity |
| Synthesis | Need for efficient and scalable synthetic methods. | Development of novel and cost-effective synthetic routes. |
| Characterization | Requirement for diverse analytical techniques and expertise. | Collaborative networks to access a wide range of characterization tools. |
| Chemical Space | Exploring the vast number of possible derivatives. | Creation of diverse chemical libraries for screening and discovery. |
| Interdisciplinarity | Coordinating research across different scientific fields. | Uncovering novel applications through synergistic collaborations. |
| Data Sharing | Ensuring data quality and interoperability. | Accelerating research through open-access databases and computational tools. |
| Funding | Securing financial support for fundamental research. | Highlighting the broad potential applications to attract funding. |
Q & A
Q. What are the recommended synthetic routes for 1-(3-amino-4-hydroxyphenyl)propan-1-one, and how can purity be ensured?
A common method involves reducing a nitro precursor (e.g., 3-nitro-4-hydroxyphenylpropan-1-one) using hydrogenation with a palladium catalyst or sodium dithionite under controlled pH (5–7) to preserve the hydroxyl and amino groups . Reaction conditions (50–70°C, 4–6 hours) must balance yield and side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : and NMR in DMSO-d6 confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, ketone carbonyl at ~200 ppm) .
- IR : Detect key functional groups (C=O stretch at ~1680 cm, -OH/NH stretches at 3200–3500 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for CHNO: 165.0790 g/mol) .
- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves stereoelectronic effects from the amino and hydroxyl groups.
Q. What physicochemical properties are critical for solubility and reactivity studies?
- Solubility : Polar solvents (DMSO, methanol) enhance solubility due to H-bonding from -NH and -OH groups. LogP (estimated via ChemAxon): ~1.2, indicating moderate lipophilicity .
- pKa : Amino group (pKa ~4.5–5.5) and hydroxyl (pKa ~9–10) influence pH-dependent reactivity .
- Stability : Susceptible to oxidation; store under inert gas at −20°C.
Q. How can preliminary biological activity be assessed?
- Antimicrobial Assays : Use microbroth dilution (MIC against S. aureus and E. coli) with 24-hour incubation .
- Antioxidant Tests : DPPH radical scavenging (IC determination at 517 nm) .
- Enzyme Inhibition : Fluorescence-based assays for tyrosinase or kinase activity, comparing to standard inhibitors .
Advanced Research Questions
Q. How can synthetic routes be optimized using Design of Experiments (DOE)?
DOE evaluates variables (catalyst loading, temperature, solvent ratio) to maximize yield and minimize impurities. For example, a 3-factor Box-Behnken design identifies optimal hydrogenation conditions (e.g., 60°C, 10% Pd/C, 6 hours), reducing byproducts like over-reduced amines . Response surface methodology (RSM) validates interactions between variables.
Q. What mechanistic insights can be gained from kinetic and computational studies?
- Kinetic Analysis : Monitor nitro reduction via in-situ IR to determine rate laws and activation energy .
- DFT Calculations : Gaussian 09 simulations reveal transition states (e.g., electron-withdrawing effects of -OH on nitro group reactivity) .
- Hydrogen Bonding : Graph set analysis (using CrystalExplorer) predicts supramolecular interactions in the solid state .
Q. How should conflicting bioactivity data be resolved?
Discrepancies (e.g., variable MIC values) may arise from assay conditions (pH, inoculum size) or compound degradation. Validate via:
Q. What strategies elucidate structure-activity relationships (SAR) for analogs?
- Analog Synthesis : Modify substituents (e.g., halogenation at position 5, alkylation of -NH) and test bioactivity .
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with activity .
- Target Fishing : Chemoproteomics (e.g., affinity chromatography with immobilized compound) identifies binding proteins .
Q. What challenges arise in crystallographic studies, and how are they addressed?
- Disorder : The hydroxyl and amino groups may cause electron density ambiguity. Refine using SHELXL’s PART and SUMP commands .
- Twinning : TWINLAW in PLATON detects twinning; HKLF 5 data format in SHELXL aids refinement .
- Hydrogen Bonding : Compare experimental (XRD) and calculated (Mercury CSD) H-bond patterns to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
